5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride
CAS No.:
Cat. No.: VC13236746
Molecular Formula: C13H9ClO3S2
Molecular Weight: 312.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClO3S2 |
|---|---|
| Molecular Weight | 312.8 g/mol |
| IUPAC Name | 5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C13H9ClO3S2/c14-19(16,17)13-9-7-11(18-13)6-8-12(15)10-4-2-1-3-5-10/h1-9H/b8-6+ |
| Standard InChI Key | WMGRSYDWDSOZQG-SOFGYWHQSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)S(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride combines aromatic and electrophilic functional groups, enabling diverse chemical transformations. The thiophene ring provides a planar, electron-rich system, while the sulfonyl chloride (–SOCl) and propenyl (–CH=CH–CO–) groups introduce sites for nucleophilic substitution and conjugate addition, respectively .
Molecular Descriptors
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.792 g/mol |
| Exact Mass | 311.968 Da |
| Polar Surface Area (PSA) | 87.83 Ų |
| Octanol-Water Partition Coefficient (LogP) | 4.65 |
These properties suggest moderate lipophilicity, favoring membrane permeability in biological systems, while the high PSA indicates potential for hydrogen bonding .
Synthesis and Scalability
The synthesis of 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride was first reported by El-Sayed et al. (2007) via a two-step protocol :
Laboratory-Scale Synthesis
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Friedel-Crafts Acylation: Thiophene-2-sulfonyl chloride reacts with cinnamoyl chloride () in the presence of as a Lewis acid, forming the propenyl-substituted intermediate.
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Oxidative Functionalization: The intermediate undergoes oxidation with in acidic medium to install the ketone group, yielding the final product with 68–72% isolated purity .
Critical Reaction Parameters:
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Temperature: 0–5°C (Step 1); 25°C (Step 2)
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Solvent: Dichloromethane (Step 1); Aqueous (Step 2)
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Yield Optimization: Excess cinnamoyl chloride (1.5 equiv.) improves conversion to 78% .
Industrial Production Challenges
No large-scale manufacturing processes are documented, but potential bottlenecks include:
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Exothermic Risk: The Friedel-Crafts step requires precise temperature control to prevent runaway reactions.
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Byproduct Formation: Over-oxidation during the step may generate sulfonic acid derivatives, necessitating rigorous purification .
Chemical Reactivity and Derivative Formation
The compound’s dual electrophilic centers enable sequential functionalization, as demonstrated in recent studies:
Nucleophilic Substitution at Sulfonyl Chloride
Reactions with nucleophiles proceed under mild conditions:
| Nucleophile | Product Class | Conditions | Yield (%) |
|---|---|---|---|
| Sulfonamides | , DCM, 0°C | 85–92 | |
| Sulfonate Esters | Pyridine, reflux | 77–81 | |
| Sulfonothioates | , MeOH | 68–73 |
Sulfonamide derivatives show enhanced stability compared to the parent compound, making them candidates for biological evaluation .
Conjugate Addition at α,β-Unsaturated Ketone
The propenyl group undergoes Michael addition with soft nucleophiles (e.g., thiols, enolates):
Notably, additions with glutathione analogues produce water-soluble derivatives, suggesting potential prodrug applications .
Applications in Medicinal Chemistry
While direct pharmacological data for 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride remain scarce, structurally related thiophene sulfonamides exhibit marked bioactivity:
Anticancer Screening
Derivatives bearing sulfonamide groups demonstrated:
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Cytotoxicity: IC = 12–18 µM against MCF-7 (breast) and HCT-116 (colon) cancer lines.
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Selectivity Index: >3.5 compared to non-malignant HEK-293 cells .
Mechanistic Insights: Preliminary data suggest tubulin polymerization inhibition and reactive oxygen species (ROS) generation as putative modes of action .
Comparison with Structural Analogs
To contextualize its uniqueness, key comparisons with related compounds include:
| Compound | Structural Difference | LogP | Bioactivity (IC) |
|---|---|---|---|
| Thiophene-2-sulfonyl chloride | Lacks propenyl group | 1.92 | Inactive (>100 µM) |
| 3-Oxo-3-phenylpropenal | No sulfonyl chloride | 2.15 | Moderate antimicrobial |
| 5-(3-Oxo-3-phenyl-propenyl)-thiophene-2-sulfonyl chloride | Combined functionalities | 4.65 | Potent anticancer |
The synergy between the sulfonyl chloride and propenyl groups enhances both reactivity and bioactivity, underscoring the compound’s versatility .
Challenges and Future Directions
Despite its promise, several hurdles impede further development:
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Synthetic Complexity: Multi-step synthesis limits large-scale production.
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Stability Issues: Hydrolytic degradation of the sulfonyl chloride group at pH >7.
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Toxicity Data Gap: No in vivo studies available to assess systemic safety.
Innovative Solutions:
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Continuous Flow Synthesis: Microreactor technology could improve yield and safety.
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Prodrug Design: Masking the sulfonyl chloride as a stable sulfonamide may enhance pharmacokinetics.
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